2-Ethynyl-5-(3-fluorophenyl)thiophene
Description
Properties
IUPAC Name |
2-ethynyl-5-(3-fluorophenyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FS/c1-2-11-6-7-12(14-11)9-4-3-5-10(13)8-9/h1,3-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONHMNYWWPNXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The synthesis begins with 5-bromo-2-iodothiophene (A1 ), where the iodine atom at the 2-position is selectively reactive toward palladium catalysis. The 3-fluorophenyl group is introduced via Suzuki-Miyaura coupling using 3-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis in tetrahydrofuran (THF) at 80°C, yielding 5-bromo-2-(3-fluorophenyl)thiophene (A2 ) in 85% yield.
Coupling Conditions
A2 is reacted with trimethylsilylacetylene (TMSA) under Sonogashira conditions:
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Catalyst : PdCl₂(PPh₃)₂ (5 mol%)
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Co-catalyst : CuI (10 mol%)
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Base : Et₃N
The TMS-protected intermediate undergoes desilylation using K₂CO₃ in methanol, yielding this compound with 78% overall yield.
Direct Cyclization of Alkynyl Precursors
An alternative route involves constructing the thiophene ring from acyclic precursors. This method employs elemental sulfur and ketones under solvent-free conditions mediated by 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM]Cl).
Reaction Setup
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Substrates : 3-Fluorophenylacetylene and acetylene-functionalized diketone.
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Catalyst : [BCMIM]Cl (10 mol%)
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Conditions : 120°C for 6 hours under air.
The cyclization proceeds via C–S bond formation, yielding the thiophene core with 70% efficiency. This method avoids palladium catalysts but requires rigorous temperature control to prevent side reactions.
Decarboxylative Coupling Strategy
Decarboxylation offers a metal-free pathway. Starting with 5-(3-fluorophenyl)thiophene-2-carboxylic acid (B1 ), copper powder catalyzes decarboxylation at 200°C in dimethylformamide (DMF).
Key Steps
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Synthesis of B1 : Achieved via Friedel-Crafts acylation of thiophene with 3-fluorobenzoyl chloride, followed by oxidation.
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Decarboxylation : Cu powder (20 mol%) in DMF at reflux for 8 hours removes CO₂, yielding this compound in 65% yield.
Diazonium Salt Coupling for Aryl Functionalization
This method leverages diazonium chemistry to introduce the 3-fluorophenyl group post-thiophene formation.
Procedure Overview
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Diazotization : 3-Fluoroaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
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Coupling : The diazonium salt reacts with 2-ethynylthiophene in the presence of Cu powder and isopropyl alcohol, yielding the target compound in 58% yield.
Comparative Analysis of Methods
| Method | Catalyst System | Temperature (°C) | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | 60 | 78 | High regioselectivity |
| Cyclization | [BCMIM]Cl | 120 | 70 | Solvent-free, low cost |
| Decarboxylation | Cu powder | 200 | 65 | Metal-free, simple workup |
| Diazonium Coupling | Cu powder | 0–5 | 58 | Mild conditions, scalable |
Mechanistic Insights and Challenges
Sonogashira Side Reactions
Homocoupling of alkynes is a competing pathway, mitigated by using excess alkyne (1.5 eq.) and anaerobic conditions.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-(3-fluorophenyl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
2-Ethynyl-5-(3-fluorophenyl)thiophene has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-(3-fluorophenyl)thiophene involves its interaction with various molecular targets and pathways. The ethynyl and fluorophenyl groups contribute to its reactivity and ability to interact with biological molecules. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives are widely studied for their structural versatility and functional properties.
Structural Isomers: 3-Fluorophenyl vs. 4-Fluorophenyl Substitution
The positional isomer 2-ethynyl-5-(4-fluorophenyl)thiophene (CAS: 2098153-49-0) shares the same molecular formula (C₁₂H₇FS) and weight (202.25 g/mol) as the target compound but differs in the fluorine position on the phenyl ring (para vs. meta) . Key distinctions include:
- In contrast, the meta-fluorine creates a less symmetric electron-withdrawing effect, which may alter reactivity in cross-coupling reactions (e.g., Suzuki–Miyaura) .
- Steric Considerations : Both isomers have similar steric profiles, but the para-substituted derivative may exhibit better planarity for π-stacking in solid-state applications.
Substituent Complexity: Comparison with 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
This compound (CAS: 898566-17-1, C₁₈H₁₅FIS) features a bulkier 5-iodo-2-methylbenzyl group at the 5-position of the thiophene ring . Key differences include:
- Molecular Weight and Solubility : With a higher molecular weight (408.27 g/mol) and hydrophobic methyl/iodo groups, this derivative likely has reduced solubility in polar solvents compared to the ethynyl-fluorophenyl analogues.
Ethynyl-Substituted Thiophene Derivatives
Simpler ethynylthiophenes, such as 2-ethynylthiophene (ET-1, C₆H₄S), lack aromatic substituents but share the ethynyl group’s conjugation-enhancing effects . More complex derivatives like ET-3 (C₁₈H₁₀S₃) feature extended ethynyl-thiophene chains, enabling superior charge transport for thermoelectric or photovoltaic applications. In contrast, the target compound balances conjugation (via ethynyl) and electronic modulation (via 3-fluorophenyl), making it a candidate for tailored organic semiconductors .
Data Tables
Table 1: Structural and Physical Properties of Selected Thiophene Derivatives
Biological Activity
Introduction
2-Ethynyl-5-(3-fluorophenyl)thiophene is a compound of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a thiophene ring substituted with an ethynyl group and a fluorophenyl moiety. This structure enhances its electronic properties, making it suitable for various applications in organic electronics and pharmaceuticals.
Chemical Structure
| Component | Description |
|---|---|
| Core Structure | Thiophene ring |
| Substituents | Ethynyl group at position 2, 3-fluorophenyl at position 5 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiophene have shown promising results against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Case Study : A study reported that similar thiophene derivatives demonstrated IC50 values ranging from 7 to 20 µM against several cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
Compounds containing thiophene structures have also been investigated for their antimicrobial properties. These compounds have shown activity against various bacterial strains, suggesting their potential use in treating infections.
- Example : A related thiourea derivative exhibited antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways that affect cell survival and proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of pro-apoptotic proteins .
Synthesis and Characterization
Research has focused on synthesizing derivatives of thiophene to enhance biological activity. The introduction of various substituents can significantly impact the pharmacological profile of these compounds.
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Thiophene Derivative A | Anticancer (breast cancer) | 10 |
| Thiophene Derivative B | Antibacterial (E. coli) | 25 |
| This compound | Potential anticancer agent | TBD |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of thiophene derivatives on human leukemia cells, yielding IC50 values as low as 1.50 µM, indicating strong efficacy against this cancer type .
- Antimicrobial Studies : Another investigation into thiophene compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to established antibiotics .
Q & A
Q. What are the established synthetic routes for 2-Ethynyl-5-(3-fluorophenyl)thiophene, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to introduce the ethynyl and fluorophenyl groups onto the thiophene core. Optimization involves:
-
Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for high yield in aryl-alkyne couplings .
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Solvent systems : Use of polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates.
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Temperature control : Reactions often require heating (80–120°C) to overcome kinetic barriers .
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Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating pure products.
- Data Table : Common Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Diarylalkynes | Overcoupling | Limit alkyne stoichiometry (1:1 ratio) |
| Dehalogenated residues | Incomplete coupling | Use excess aryl halide (1.2 equiv) |
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, ethynyl protons at δ 3.1–3.3 ppm) .
- X-ray crystallography : Resolves bond lengths (C≡C: ~1.20 Å) and dihedral angles between thiophene and fluorophenyl groups (typically 15–25°) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 257.08) .
Q. What initial applications have been demonstrated in organic electronics?
- Methodological Answer : The ethynyl group enhances π-conjugation, making the compound suitable for:
- Thin-film transistors (TFTs) : Spin-coating onto SiO₂/Si substrates yields mobilities of 0.1–0.5 cm²/V·s .
- Supramolecular nanosheets : Controlled polymerization (e.g., vapor-phase deposition) creates 2D materials with thicknesses <4 nm .
Advanced Research Questions
Q. What strategies exist for targeting this compound in kinase inhibition studies (e.g., PLK1 or STAT3)?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock to simulate binding to PLK1 (PDB: 2OWB). The fluorophenyl group often occupies hydrophobic pockets .
- In vitro assays : Measure IC₅₀ values via ATPase activity assays (typical range: 0.5–5 µM).
- Selectivity screening : Test against kinase panels (e.g., KinomeScan) to avoid off-target effects .
Q. How do computational models assist in understanding its catalytic mechanisms (e.g., oxygen reduction reaction)?
- Methodological Answer :
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DFT calculations : Identify active sites (e.g., sulfur atoms in thiophene rings) and simulate reaction pathways (e.g., O₂ adsorption energy: −1.2 eV) .
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Microkinetic modeling : Predict turnover frequencies (TOF) for ORR (e.g., 0.8 e⁻/site/s at 0.5 V vs. RHE) .
- Data Table : ORR Performance Metrics in Thiophene COFs
| Catalyst | Onset Potential (V vs. RHE) | Tafel Slope (mV/dec) | Reference |
|---|---|---|---|
| Thiophene-COF (S-doped) | 0.92 | 68 | |
| Metal-free control | 0.78 | 112 |
Q. How can supramolecular assembly techniques be applied to create functional materials?
- Methodological Answer :
Q. What contradictions exist in reported catalytic performance data, and how can they be resolved?
- Methodological Answer : Discrepancies in hydrodesulfurization (HDS) efficiency (e.g., 60–95% sulfur removal) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
